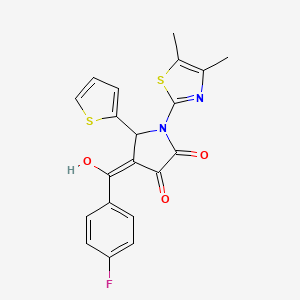

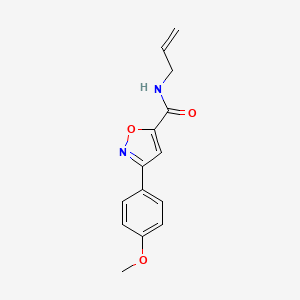

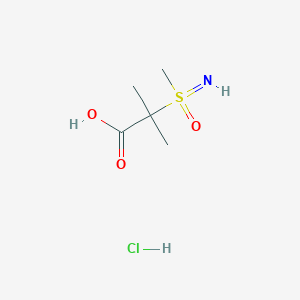

![molecular formula C18H22N4O4S B2706296 N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-86-6](/img/structure/B2706296.png)

N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as synthetic intermediates. The presence of the sec-butyl group indicates a secondary butyl substituent, which is an alkyl group derived from butane by removing one hydrogen atom from the secondary carbon .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring are known to undergo various chemical reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoles are stable compounds. They are resistant to oxidation and reduction, but can undergo various chemical reactions at the pyrazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents

A series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities of several compounds. This research demonstrates the potential of pyrazolyl-thiazole derivatives in developing anti-cancer treatments (Gomha, Edrees, & Altalbawy, 2016).

Cadmium Complex Synthesis Using Pyrazolyl Derivative

The synthesis of a cadmium complex using a pyrazolyl derivative and oxalate as mixed ligands was explored. This complex exhibited ideal thermal stability and photoluminescent properties, and showed some catalytic activity toward the oxidation of cyclohexane, indicating the utility of pyrazolyl derivatives in materials science and catalysis (Fengyingc, 2012).

Corrosion Inhibition by Pyrazolone Derivatives

Pyrazolone derivatives were investigated for their corrosion protection properties on N80 steel in acidic conditions. The study revealed that these derivatives act as mixed-type inhibitors, significantly affecting the cathodic reaction and following the Langmuir adsorption isotherm, showcasing the application of such compounds in materials science, specifically in corrosion protection (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

Synthesis of Thiazolyl-Pyrazole Derivatives as Anticancer Agents

Novel thiazolyl-pyrazole derivatives were synthesized and showed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), with cytotoxicity examined against human liver carcinoma cell line (HepG-2). This indicates the potential of such derivatives in the development of new anticancer agents (Sayed, Gomha, Abdelrazek, Farghaly, Hassan, & Metz, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-butan-2-yl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-4-12(3)19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-8-6-5-7-11(15)2/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIWOHGLDRZVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

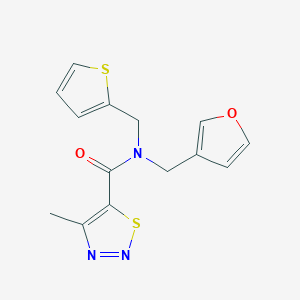

![N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706222.png)

![N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2706225.png)

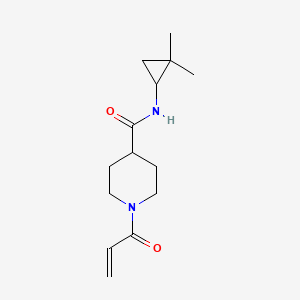

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2706227.png)